4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzaldehyde core substituted with methoxy, propoxy, and nitrophenoxy groups, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitrophenol and 3-methoxybenzaldehyde.
Etherification: The first step involves the etherification of 2-chloro-4-nitrophenol with 3-chloropropanol under basic conditions to form 3-(2-chloro-4-nitrophenoxy)propanol.
Aldehyde Formation: The next step is the reaction of 3-(2-chloro-4-nitrophenoxy)propanol with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-chloro-4-aminophenoxy)propoxy]-3-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[3-(2-chloro-4-aminophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-23-17-9-12(11-20)3-5-16(17)25-8-2-7-24-15-6-4-13(19(21)22)10-14(15)18/h3-6,9-11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMODADNEIDKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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